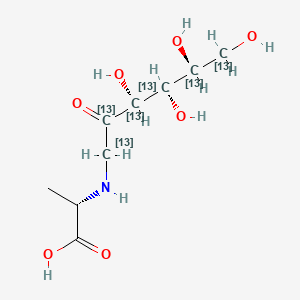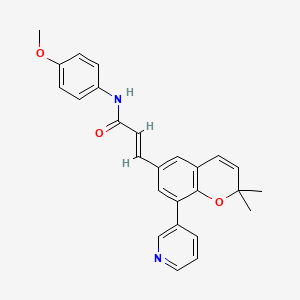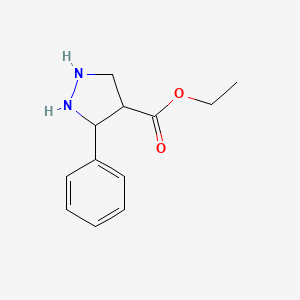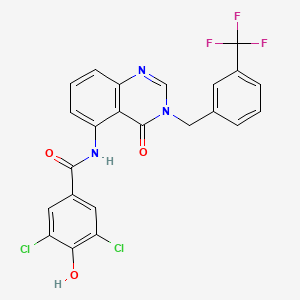
Hdac6-IN-25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac6-IN-25 is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family. Histone deacetylase 6 is unique due to its cytoplasmic localization and its role in deacetylating non-histone proteins such as α-tubulin, cortactin, and heat shock protein 90 (HSP90). Inhibition of histone deacetylase 6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, and inflammatory conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-25 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route includes the formation of a core scaffold, followed by functional group modifications to achieve selectivity and potency. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing quality control measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Hdac6-IN-25 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, enhancing its pharmacological properties .
Applications De Recherche Scientifique
Hdac6-IN-25 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of histone deacetylase 6 in various chemical processes.
Biology: Helps in understanding the biological functions of histone deacetylase 6, including its role in cell motility, protein degradation, and immune response.
Medicine: Investigated for its therapeutic potential in treating cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting histone deacetylase 6.
Mécanisme D'action
Hdac6-IN-25 exerts its effects by selectively inhibiting the deacetylase activity of histone deacetylase 6. This inhibition leads to the accumulation of acetylated substrates, such as α-tubulin and HSP90, disrupting their normal functions. The molecular targets and pathways involved include the regulation of protein stability, cell motility, and immune response. By inhibiting histone deacetylase 6, this compound can modulate these pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tubastatin A: Another selective inhibitor of histone deacetylase 6, known for its neuroprotective effects.
ACY-1215: A histone deacetylase 6 inhibitor investigated for its anti-cancer properties.
Uniqueness of Hdac6-IN-25
This compound stands out due to its high selectivity and potency against histone deacetylase 6. Compared to other inhibitors, it has shown improved pharmacokinetic properties and reduced off-target effects. This makes it a promising candidate for further development and clinical applications .
Propriétés
Formule moléculaire |
C15H11NO4S |
|---|---|
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
N-hydroxy-11,11-dioxobenzo[b][1]benzothiepine-2-carboxamide |
InChI |
InChI=1S/C15H11NO4S/c17-15(16-18)12-8-7-11-6-5-10-3-1-2-4-13(10)21(19,20)14(11)9-12/h1-9,18H,(H,16,17) |
Clé InChI |
NRZIVVARZGVAPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C(S2(=O)=O)C=C(C=C3)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12369106.png)


![[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl N-[[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl]oxymethyl]carbamate](/img/structure/B12369121.png)



![4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-6-bromo-1-methyl-3-nitro-1,5-naphthyridin-2-one](/img/structure/B12369131.png)

![1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12369143.png)
